(Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a carbamoyl group, and an oxobutenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid typically involves multiple steps, including the formation of the dichlorophenyl carbamoyl intermediate and its subsequent reaction with an anilino derivative. Common reagents used in these reactions include dichlorophenyl isocyanate and aniline derivatives, with reaction conditions often requiring controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or oxobutenoic acid moieties.
Reduction: Reduction reactions could target the carbamoyl group or the double bond in the oxobutenoic acid moiety.
Substitution: Substitution reactions might occur at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, this compound may be studied for its potential interactions with enzymes or receptors, providing insights into its biochemical activity and potential therapeutic applications.
Medicine
In medicine, research might focus on the compound’s potential as a drug candidate, particularly if it exhibits activity against specific biological targets such as enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid analogs: Compounds with similar structures but different substituents on the phenyl or oxobutenoic acid moieties.
Other carbamoyl anilino derivatives: Compounds with the carbamoyl anilino structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-4-[3-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c18-11-4-5-14(13(19)9-11)21-17(25)10-2-1-3-12(8-10)20-15(22)6-7-16(23)24/h1-9H,(H,20,22)(H,21,25)(H,23,24)/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFSSHQKNJSHO-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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